N-(4-Pyridyl)-3,4-dihydroxybutyramide
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Overview
Description
N-(4-Pyridyl)-3,4-dihydroxybutyramide is an organic compound that features a pyridine ring substituted with a butyramide group containing two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridyl)-3,4-dihydroxybutyramide typically involves the reaction of 4-pyridinecarboxylic acid with 3,4-dihydroxybutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridyl)-3,4-dihydroxybutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 3,4-dioxobutyramide derivatives.
Reduction: Formation of N-(4-pyridyl)-3,4-dihydroxybutylamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(4-Pyridyl)-3,4-dihydroxybutyramide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-Pyridyl)-3,4-dihydroxybutyramide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydroxyl and amide groups allow it to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Pyridyl)-3,4-dihydroxybutylamine
- N-(4-Pyridyl)-3,4-dioxobutyramide
- N-(4-Pyridyl)-3-hydroxybutyramide
Uniqueness
N-(4-Pyridyl)-3,4-dihydroxybutyramide is unique due to the presence of both hydroxyl and amide functional groups, which provide a versatile platform for chemical modifications and interactions
Properties
IUPAC Name |
3,4-dihydroxy-N-pyridin-4-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-6-8(13)5-9(14)11-7-1-3-10-4-2-7/h1-4,8,12-13H,5-6H2,(H,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXVAHQPVOIXQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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